N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC9626895
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN5O |
|---|---|
| Molecular Weight | 327.77 g/mol |
| IUPAC Name | N-benzyl-4-chloro-N-methyl-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H14ClN5O/c1-21(10-12-5-3-2-4-6-12)16(23)14-8-7-13(17)9-15(14)22-11-18-19-20-22/h2-9,11H,10H2,1H3 |
| Standard InChI Key | FFRMCBLBFAVNFP-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Introduction
N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the class of substituted benzamides. This compound features a tetrazole ring, a benzamide backbone, and functional groups such as benzyl and methyl substituents. These structural elements contribute to its chemical reactivity and potential biological activity.
Molecular Formula
The molecular formula of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is .
Synthesis
The synthesis of tetrazole-containing benzamides typically involves multistep reactions that include:
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Preparation of Tetrazole Derivatives: Tetrazoles are synthesized via cycloaddition reactions between azides and nitriles under acidic or catalytic conditions.
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Amide Formation: The benzamide core is formed by reacting a substituted benzoic acid with an amine derivative (e.g., N-methylbenzylamine).
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Coupling Reactions: Functional groups such as chlorine are introduced through electrophilic substitution reactions.
Reaction Scheme
A general synthetic route may involve:
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Reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
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Coupling the resulting acyl chloride with N-methylbenzylamine in the presence of a base to yield the intermediate amide.
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Introducing the tetrazole moiety via nitrile-tetrazole cyclization.
Biological Activity
Tetrazole-containing compounds are widely studied for their pharmacological properties due to their bioisosteric similarity to carboxylic acids. The inclusion of tetrazole rings often enhances bioavailability and receptor binding affinity.
Potential Applications
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Antimicrobial Activity: Substituted benzamides with halogen groups (e.g., chlorine) have demonstrated antimicrobial effects against bacterial and fungal strains.
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Anticancer Potential: Benzamides are known for their antiproliferative properties, targeting cancer cell lines such as breast or colorectal carcinoma.
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Anti-inflammatory Effects: Tetrazoles mimic carboxylic acids, making them potential candidates for anti-inflammatory drug development.
Mechanism of Action
The compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions facilitated by the tetrazole ring.
Research Findings
While specific studies on N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide are unavailable in the provided results, similar compounds have been extensively researched:
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Structure-Activity Relationship (SAR): Studies indicate that halogen substitution (e.g., chlorine) enhances lipophilicity and membrane permeability.
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Pharmacokinetics: Tetrazole derivatives often exhibit higher metabolic stability compared to carboxylic acids.
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